N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine has been involved in the synthesis of various compounds. For instance, it contributed to the formation of 2-morpholino-2-trifluoromethylchroman-4-ones in reactions with 5- and 8-nitro-2-trifluoromethylchromones (Sosnovskikh & Usachev, 2001).
- In another study, it was part of the synthesis of ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine), a complex compound involving a pseudo-repetitive Ugi-Zhu five-component reaction (Blanco-Carapia et al., 2022).
Photopolymerization Studies
- The morpholine-bromine charge transfer complex, which includes morpholino groups, has been used as a photoinitiator in the photopolymerization of methyl methacrylate. This study highlights the utility of morpholino compounds in polymer chemistry (Ghosh & Pal, 1998).
Synthesis of Heterocyclic Compounds
- The molecule has been involved in the synthesis of various heterocyclic compounds, as seen in the study where morpholino-azahomotricyclanimines were synthesized. These compounds have unique cage-type structures and are of interest in medicinal chemistry (Vilsmaier et al., 1999).
Nucleophilic Trifluoromethylation Reactions
- The molecule plays a role in nucleophilic trifluoromethylation reactions, as demonstrated in studies using (trifluoromethyl)trimethylsilane. This is significant in the field of organic chemistry for the creation of carbon-carbon bonds and carbonyl functionalities (Kim & Shreeve, 2004).
Magnetic and Electrochemical Studies
- Compounds containing the morpholino group have been analyzed for their magnetic and electrochemical properties. Binuclear copper(II) complexes derived from polydentate ligands containing the morpholino group demonstrated significant properties in magnetic measurements and electrochemical studies (Kamatchi et al., 2005).
Safety and Hazards
This chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, rinse mouth but do not induce vomiting .
properties
IUPAC Name |
N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNBBVDDCKGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594640 |
Source
|
Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine | |
CAS RN |
886851-52-1 |
Source
|
Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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